2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL
CAS No.: 873408-42-5
Cat. No.: VC2020205
Molecular Formula: C10H15N5O
Molecular Weight: 221.26 g/mol
* For research use only. Not for human or veterinary use.
![2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL - 873408-42-5](/images/structure/VC2020205.png)
Specification
CAS No. | 873408-42-5 |
---|---|
Molecular Formula | C10H15N5O |
Molecular Weight | 221.26 g/mol |
IUPAC Name | 2-amino-6-butyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Standard InChI | InChI=1S/C10H15N5O/c1-3-4-5-7-6(2)12-10-13-9(11)14-15(10)8(7)16/h3-5H2,1-2H3,(H3,11,12,13,14) |
Standard InChI Key | JVGXMMMKJXRDKW-UHFFFAOYSA-N |
SMILES | CCCCC1=C(N=C2N=C(NN2C1=O)N)C |
Canonical SMILES | CCCCC1=C(N=C2N=C(NN2C1=O)N)C |
Introduction
Chemical Properties and Structural Characteristics
2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL (CAS No. 873408-42-5) is a heterocyclic compound with a molecular formula of C10H15N5O and a molecular weight of 221.26 g/mol. Its IUPAC name is 2-amino-6-butyl-5-methyl-1H- triazolo[1,5-a]pyrimidin-7-one, indicating a triazolopyrimidine core structure with specific substituents. The compound features a fused ring system consisting of a 1,2,4-triazole and a pyrimidine ring, with an amino group at position 2, a butyl chain at position 6, a methyl group at position 5, and a hydroxyl/oxo group at position 7.
Physical and Chemical Properties
The physical and chemical properties of 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL
Structural Features
The compound belongs to the triazolo[1,5-a]pyrimidine family, which represents an important class of fused heterocycles. The triazolopyrimidine core consists of a 1,2,4-triazole ring fused with a pyrimidine ring, creating a bicyclic system with unique electronic properties . The specific substitution pattern in 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL includes:
-
An amino group at position 2, which contributes to hydrogen bonding capabilities
-
A butyl chain at position 6, providing lipophilicity
-
A methyl group at position 5, which can influence the electronic distribution
-
A hydroxy/oxo group at position 7, which can participate in hydrogen bonding interactions
This particular arrangement of substituents creates a molecule with potential pharmacological significance, as similar structural motifs have been identified in compounds with various biological activities .
Synthesis Methods
Several synthetic approaches have been reported for the preparation of triazolopyrimidine derivatives, which can be adapted for the synthesis of 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL.
General Synthetic Routes
The general synthetic routes for triazolopyrimidine compounds typically involve the condensation of aminoazoles with appropriate carbonyl compounds. For triazolopyrimidines, the key reaction usually involves 3-amino-1,2,4-triazole or 5-amino-1,2,4-triazole as a starting material .
A common synthetic pathway involves the condensation of 5-amino-4H-1,2,4-triazole with 1,3-di-keto compounds to form key 7-hydroxytriazolopyrimidine intermediates . This approach has been utilized for the synthesis of various triazolopyrimidine derivatives with different substitution patterns.
Specific Synthesis of 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL
Based on the reported methods for similar compounds, the synthesis of 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL likely follows a reaction sequence involving:
-
Condensation of 3,5-diaminotriazole with appropriate ketones or aldehydes
-
Cyclization to form the triazolopyrimidine skeleton
-
Introduction of specific substituents at designated positions
The synthesis can be represented as follows:
-
Preparation of a 1,3-di-keto compound containing the butyl and methyl groups
-
Condensation with 3-amino-1,2,4-triazole or 5-amino-1,2,4-triazole
-
Cyclization to form the triazolopyrimidine core structure
-
Potential modification of the 7-position to introduce the hydroxyl/oxo group
One reported method involves the reaction of 7-chloro-5-(pyridin-2-yl)- triazolo[1,5-a]pyrimidine with appropriate amine precursors in N-methylpyrrolidone (NMP) under nitrogen atmosphere . Similar approaches could be adapted for the synthesis of 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL by using appropriate starting materials.
Pharmacological Activities and Applications
The triazolopyrimidine scaffold has demonstrated a wide range of biological activities, making derivatives like 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL of interest in medicinal chemistry and drug discovery.
Microtubule-Stabilizing Properties
Triazolopyrimidines have shown promise as microtubule-stabilizing agents, which could be valuable for the treatment of neurodegenerative conditions such as Alzheimer's disease . Microtubule-stabilizing 1,2,4-triazolo[1,5-a]pyrimidines (TPDs) can interact with tubulin heterodimers at specific binding sites, leading to stabilization of microtubules and potential neuroprotective effects .
Different TPD congeners can elicit varied cellular phenotypes depending on their substituents, interacting with either one or two spatially distinct binding sites within tubulin heterodimers (the seventh site and the vinca site) . The specific substitution pattern in 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL might contribute to its potential interaction with these binding sites.
Structure-Activity Relationships
Structure-activity relationship studies on triazolopyrimidine derivatives provide insights into how structural modifications affect biological activity, which can be relevant for understanding the potential applications of 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL.
Effect of Substitution Patterns
Studies on related triazolopyrimidines have revealed that the substitution pattern significantly influences their biological activity . Table 2 summarizes the effects of various substituents on the activity of triazolopyrimidine derivatives based on available data.
Table 2: Effect of Substituents on Activity of Triazolopyrimidine Derivatives
Microtubule-Stabilizing Activity Relationships
For microtubule-stabilizing triazolopyrimidines, structure-activity relationship studies have revealed that the interaction with tubulin binding sites depends on the specific substituent combination . The interplay between substituents at positions C6 and C7 appears particularly important in determining biological activity and the relative affinity for binding sites .
Compounds with preferential affinity for the vinca site typically exhibit dose-dependent microtubule-stabilizing activity without causing reduction in total tubulin levels (Class I activity), while those that interact with both binding sites with similar affinity might trigger tubulin degradation (Class II activity) .
The specific substitution pattern in 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL, particularly the combination of the butyl group at C6 and the hydroxy/oxo group at C7, could influence its interaction with tubulin binding sites and consequently its potential as a microtubule-stabilizing agent.
Comparison with Related Triazolopyrimidine Derivatives
To better understand the properties and potential applications of 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL, it is valuable to compare it with structurally related compounds.
Structural Analogs
Table 3 compares 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL with several structural analogs.
Table 3: Comparison of 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL with Structural Analogs
The comparison reveals that 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL differs from related compounds primarily in its substitution pattern, particularly the presence of both an amino group at position 2 and a butyl chain at position 6. These structural differences likely influence its physicochemical properties and potential biological activities.
Biological Activity Comparisons
The biological activities of various triazolopyrimidine derivatives with different substitution patterns have been investigated, providing context for understanding the potential activities of 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL.
For example, structure-guided lead optimization studies on triazolopyrimidine-ring substituents have demonstrated that the nature of the substituents significantly affects biological activity . Compounds with iso-butyl substituents generally showed reduced activity compared to those with smaller alkyl groups like ethyl or isopropyl . Since 2-Amino-6-butyl-5-methyl triazolo[1,5-A]pyrimidin-7-OL contains a butyl chain, its activity might be intermediate between those with smaller alkyl groups and those with iso-butyl substituents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume